![molecular formula C24H36O2Si B3059075 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 94124-45-5](/img/structure/B3059075.png)
1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Übersicht
Beschreibung
1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C24H36O2Si and a molecular weight of 384.6 g/mol. This compound is an alcohol and is commonly referred to as TDS. It is characterized by the presence of an octanol backbone with a tert-butyl diphenylsilyl ether group attached at the eighth carbon position.
Vorbereitungsmethoden
The synthesis of 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of 1-octanol with tert-butyl diphenylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.
Wissenschaftliche Forschungsanwendungen
1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is utilized in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its interaction with molecular targets such as enzymes and receptors. The silyl ether group can act as a protecting group, preventing unwanted reactions at specific sites during chemical synthesis. Additionally, the compound’s amphiphilic nature allows it to interact with lipid bilayers, influencing membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can be compared with other similar compounds such as:
1-Octanol: A simple alcohol with an eight-carbon chain, lacking the silyl ether group.
tert-Butyldimethylsilyl ether: A compound with a similar silyl protecting group but different alkyl chain length.
Diphenylmethylsilyl ether: Another silyl ether with a different substituent on the silicon atom.
The uniqueness of 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- lies in its specific combination of an octanol backbone and a tert-butyl diphenylsilyl ether group, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
8-[tert-butyl(diphenyl)silyl]oxyoctan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2Si/c1-24(2,3)27(22-16-10-8-11-17-22,23-18-12-9-13-19-23)26-21-15-7-5-4-6-14-20-25/h8-13,16-19,25H,4-7,14-15,20-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJBVHWHHVPFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459282 | |
| Record name | 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94124-45-5 | |
| Record name | 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



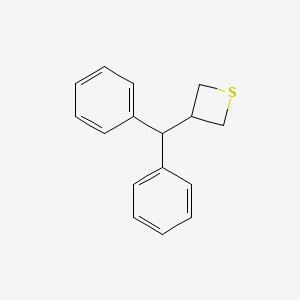


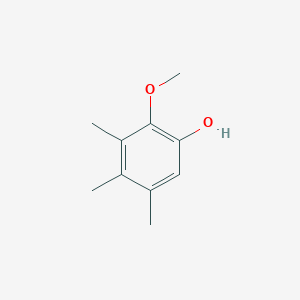
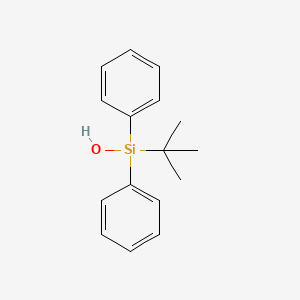

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]piperidine](/img/structure/B3059004.png)
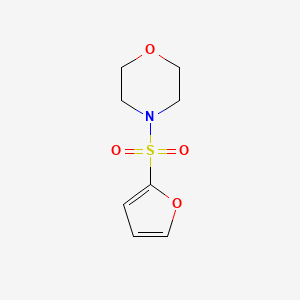
![N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B3059009.png)
![1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine](/img/structure/B3059010.png)
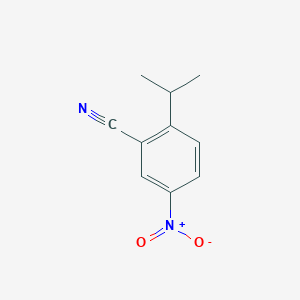

![Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3059014.png)
